Journal Name:Journal of Fluorescence
Journal ISSN:1053-0509
IF:2.525
Journal Website:http://www.springer.com/biomed/journal/10895
Year of Origin:1991
Publisher:Springer New York
Number of Articles Per Year:141
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-26 , DOI:
10.1007/s11947-023-03176-0
The thawing process is a common processing method used in the meat industry. To ensure provide food safety and protect meat quality, the thawing process should be carried out carefully. Ohmic thawing (OT) is one of the novel thawing methods. In this study, a custom-designed ohmic thawing prototype was set up and used to thaw frozen minced beef samples in different shapes (X: 13 × 4 × 3 cm3; Y: 13 × 6 × 2 cm3; Z: 13 cm height × 3.91 cm diameter) at 3 different voltage gradients (10–13-16 V/cm) by using 3 different electrode designs (E1, titanium foil; E2, needle type titanium electrode; E3, titanium embossed). The optimum OT condition resulting in a high-quality product with the highest process efficiency was determined. As an optimization procedure, a three-level general factorial design was performed. Thawing time, drip loss, thawing ratio, maximum temperature, ohmic power consumption, energy efficiency, and exergy efficiency values were used as responses. The cylindrical sample shape resulted in higher changes in quality and decreased performance of the process. The optimum ohmic thawing condition was a 16 V/cm voltage gradient for Y-shaped samples by using an E2 electrode design. The thawing time for the optimum condition was 2074s corresponding ohmic power consumption of 15.84 W. The drip loss during thawing was measured at 1.20%. The maximum temperature reached during the thawing process was recorded as 15.90 °C. Energy efficiency and exergy efficiency values were greater than 35%. Based on these results, the overall desirability of the ohmic thawing method was evaluated as 0.755. The obtained desirability value indicated the ohmic thawing method to be highly efficient and effective in achieving optimal thawing outcomes. The results of this study could give valuable information on the design of industrial-scale ohmic heating units to be used with solid foods, especially for thawing purposes.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-21 , DOI:
10.1007/s11947-023-03171-5
The agro-food industries produce substantial waste that has an adverse effect on the ecosystem. Nevertheless, these byproducts have abundant polyphenols with various bioactivities. Although conventional extractions (CE) are used for extraction, they require a long extraction time and more solvents, affecting product quality. Hence, this article reviewed emerging thermal extraction technologies (subcritical water, supercritical fluid, microwave, high pressurized liquid extraction, etc.) and their combinative effects (for instance, integrated subcritical-microwave, integrated supercritical fluid-hot-pressurized liquid extraction) that have been applied to extract polyphenols from agro-byproducts in the last 5 years. The fundamental mechanisms, their applications, shortcomings, and future investigations on augmenting these technologies are presented. The review showed that integrating cutting-edge technology could facilitate the development of more polyphenol extraction from agro-byproducts as there are many benefits, including increased extractability, reduced impurities, preserved thermosensitive compounds, and consume low energy. Hence, it is proposed that the next 5 years should explore combined novel thermal extraction technologies. The techno-economic analysis must be considered to fully investigate the implementation of these technologies in the polyphenol extraction from byproducts. Finally, waste valorization can inspire creativity and agro-business creation, particularly when integrated with food industry 4.0.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-25 , DOI:
10.1007/s11947-023-03174-2
The purpose of this study was to identify the effect of amalgam UV lamp-activated gallic acid on the inactivation of foodborne pathogens (Escherichia coli O157:H7, Salmonella enterica serovar Typhimurium, and Listeria monocytogenes). When the bactericidal effect of amalgam UV lamp-activated gallic acid was compared with that of conventional low-pressure (LP) Hg UV lamp-activated gallic acid, the reduction levels of all three foodborne pathogens were significantly higher by amalgam UV lamp-activated gallic acid than LP lamp-activated gallic acid. Bactericidal mechanism was investigated using four reactive oxygen species (ROS) scavengers (mannitol, sodium pyruvate, trion, and sodium azide) and a wider range of ROS was produced by amalgam lamp-activated gallic acid than LP lamp-activated gallic acid. It is assumed that dual-wavelength (185 and 254 nm) emission characteristics of amalgam lamp generate a wider range of ROS. When applied to cherry tomato samples, amalgam lamp-activated gallic acid reduced levels of pathogens to a significantly greater level than LP lamp-activated gallic acid. These results indicate that amalgam lamp-activated gallic acid can effectively control foodborne pathogens in the food processing industry.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-09 , DOI:
10.1007/s11947-023-03141-x
The goal of this work was to determine if whey protein isolate (WPI)-sodium alginate (SA) Maillard reaction product (MRP) and okra pectic oligosaccharide (OkPOS) can be used to entrap Lactiplantibacillus plantarum (formerly Lactobacillus plantarum; Lpb. plantarum) and improve its viability under environmental conditions. MRP beads were prepared by gelling the mixture of MRP, sunflower oil, and Lpb. plantarum with D-(+)-glucono-1,5-lactone and CaCl2. MRP-OkPOS beads were produced by immersing and stirring MRP beads in OkPOS solution at different concentrations (0.1%, 0.2%, and 0.3%). FT-IR, XRD, and DSC analyses confirmed that MRP was produced and OkPOS contributed to the formation of a more interconnected gel structure. FT-IR and SEM analyses indicated that OkPOS coated/filled porous structure of MRP beads by forming hydrogen bonds with SA. OkPOS, added into MRP beads, provided better protection for Lpb. plantarum under simulated gastric and refrigerated conditions. Besides, Lpb. plantarum was completely released from MRP beads and MRP-OkPOS beads within 120 min of exposure to simulated colonic fluid. Based on the obtained results, MRP-OkPOS beads, especially MRP-OkPOS beads prepared with 0.3% OkPOS, are expected to improve the viability of probiotics during storage (4 °C) and effectively deliver probiotics to the colon.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-24 , DOI:
10.1007/s11947-023-03127-9
Heat-induced gel properties are important indicators for evaluating meat quality. Conventional water bath (WB) heating is a common method for processing gelatin meat products, but the longer heating times have some adverse effects on their network structures. Therefore, this study aimed to explore a novel approach by combining radio frequency (RF) processing with WB heating to improve the gel properties of minced chicken breast. Effects of electrode gaps (110, 115, and 120 mm) and sample diameters (42, 49, and 56 mm) on RF heating rate and uniformity were investigated under a fixed sample height of 80 mm. The heating time and gel quality changes after RF + WB (55, 60, 65, 70 ℃) at different transition temperature, single RF, and sole WB treatments were also compared. The results showed that when the electrode gap was 110 mm, the sample with a diameter of 49 mm and a height of 80 mm provided the optimized heating uniformity and required processing time. The combination of RF and WB processes reduced cooking time by 17 to 44% compared to single WB heating (34.8 min). Furthermore, the RF + WB (65 ℃) treatment exhibited the better gel quality or texture, and smoother microstructure of minced chicken breast compared to the other applications, the water holding capacity (WHC) value of the sample reached the maximum (78%), and the gel strength increased by 64.32%. This study demonstrated that RF + WB (65 ℃) heating might be presented as an efficient method to improve the gel properties of minced chicken breast with its environmental-friendly features in the view of process sustainability.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-19 , DOI:
10.1007/s11947-023-03134-w
The aim of this study was to investigate the changes in the formation of biogenic amines and free fatty acids occurring during the manufacturing process of a traditional dry-cured product based on yellowfin tuna, Thunnus albacares (protected geographical indication—Mojama) and how the different processing stages could affect food safety aspects. The biogenic amines profile was determined by HPLC–DAD, following the official methodology, and free fatty acids were quantified by GC–MS. Histamine levels found in all stages of the manufacturing process did not exceed the maximum limits established in the European Commission (100–200 mg/kg) and US Food and Drug Administration (50 mg/kg) regulations. Other biogenic amines, such as cadaverine and putrescine, were detected at low level or below the limit of detection. Yellowfin tuna filets could be classified as lean fish flesh, presenting 1.18% fat on average. An increment in the free fatty acid fraction was evidenced along the manufacturing process, ranging from 10.37% of the total lipids in fresh loins to 16.88% in the dry-cured filet product. The results indicated that the traditional manufacturing process of mojama, consisting of salting and drying tuna loins kept at a controlled temperature, promoted a moderate lipolysis phenomenon, and the formation of free fatty acids with high proportions of unsaturated fatty acids, likely arising from the lipolysis of muscle phospholipids.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-25 , DOI:
10.1007/s11947-023-03129-7
The present study investigates the mechanism of cold plasma modification (CP) of guar seed galactomannan on the structural, chemical, dietary fiber profile and the possibility to stabilize the orange juice. The cold plasma treatments were done at 170 and 230 V for 30 and 60 min and investigated for the modifications. The polar oxidative functionalities COOH- (283.36% rise) and OH- (16% rise) increased sequentially as a result of plasma-induced depolymerization with an increase in plasma voltage and time which was also supported by FTIR findings. The inclusion of COOH- reduced the pH from 7.09 ± 0.01 to a minimum of 4.96 ± 0.01. The cleavage of galactose side chains increased the free galactose content and reduced the M/G ratio from 2.38 ± 0.73 to 1.67 ± 0.19. The plasma etching phenomena reduced the average particle size to a minimum of 14.36 nm and is also seen in SEM. An increase in surface negative charges was shown with a decrease in zeta potential. The phenomenon of depolymerization, glycosidic cleavages at the side chains, and surface etching of cold plasma was exhibited with substantial evidence. Total dietary fiber was unaffected with an elevated soluble fiber content. Plasma treated guar gum has improved the stability of orange juice (rise in serum cloudiness with reduction in sedimentation and viscosity) without significant modifications in the quality (total soluble solids, pH, color). The obtained results demonstrate the CP interaction with guar gum and prove the potential of this green technology for the production of partially depolymerized guar gum.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-15 , DOI:
10.1007/s11947-023-03094-1
This work evaluated the effect of adding an emulsion containing paprika oleoresin on the properties of soy protein isolate films. Different proportions of the dispersed and continuous phases of the emulsion were studied to define the most stable emulsion to be added to the film. Three films were developed, containing soy protein isolate and glycerol (control film), and added paprika oleoresin emulsion in higher and lower concentrations (0.25% POR and 0.50% POR). The films were evaluated for colorimetric, structural, thermal properties, and molecular interactions. The addition of paprika oleoresin positively impacted the analyzed properties. Films with added oleoresin were more attractive, opaque and have a more resistant barrier to UV/Vis exposure. The emulsion was homogeneously and continuously dispersed, and the films were considered resistant due to the amorphous crystallinity pattern. Characteristic peaks of paprika oleoresin were evidenced by molecular interaction analysis. These results are promising for applications of the films in food products, highlighting the wrapping of meat products such as sausages or bologna.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-20 , DOI:
10.1007/s11947-023-03115-z
This study aimed to develop and characterize bioactive edible films (EFs) based on LAB-fermented whey solution and potato starch and evaluate their physical, mechanical, and probiotic count during storage. Fermented whey solutions with Lactobacillus acidophilus and Lactobacillus rhamnosus were mixed with potato starch solution (1:1 v/v) to produce EFs, which were evaluated in their moisture, color, thickness, tensile strength, water vapor permeability, and probiotic load at the beginning and after 14 days of storage (4 ± 1 °C) using PET and LLDPE as secondary packages. Selected EFs were evaluated in their antimicrobial activity against Escherichia coli and their viable cell count and structure using laser scanning confocal (LSC) and environmental scanning electronic micrographs (ESEM), respectively. The thickness (37.5–62.5%) and tensile strength (86.4–136.4%) of EFs increased by adding fermented whey in the film formulation (compared to control EFs), while moisture, color parameters, and elongation at break were not affected. The probiotic count obtained after the gastrointestinal process was higher (1.64–1.82 log) than the obtained in not digested EFs, indicating a liberation of trapped microorganisms during the gastrointestinal process. In general, the package did not affect the mechanical properties of EFs. The probiotic count was not affected by the package and storage time, showing a similar viable count in both plate counting and LSC. Micrographs indicated that LAB-fermented whey EFs showed smooth surfaces without breakups; however, after storage, a reduction in thickness and a fractured surface were observed. Stored LAB-fermented EFs showed antimicrobial activity (21–22 mm inhibition zone) against E. coli. Fermented EFs showed adequate stability to be applied in food products.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-30 , DOI:
10.1007/s11947-023-03152-8
In this study, colorimetric films were developed based on the photooxidation of furfuryl gelatin (f-gelatin) mediated by singlet oxygen generated from grape anthocyanins under visible light irradiation. The successful conjugation of gelatin with furfuryl groups was confirmed using ninhydrin assay, 1H-NMR, ATR-FTIR, and TGA analyses. The photosensitizing capacity of grape anthocyanins was illustrated using singlet oxygen-induced rubrene oxidation under visible light. The effect of the furfuryl group and the concentration of grape anthocyanins (1% and 2% w/v) on the mechanical, barrier, structural, thermal stability, and morphological properties of films were investigated. Mechanical, barrier, and thermal properties of f-gelatin films were improved while a rougher cross-sectional morphology was observed after the incorporation of grape anthocyanins. Ammonia vapor sensitivity of f-gelatin films increased with anthocyanins concentration. The freshness of skinless chicken breast samples was monitored with F1A2 films, which had the best ammonia sensitivity and physicochemical properties among the tested films. The change of color and thereby, variations in ΔE and a* values of F1A2 films agreed well with TVB-N release and microbial growth in chicken samples during 9 days of storage at 4 °C. Overall, the successful use of anthocyanins both as a visible light photosensitizer and a colorimetric freshness indicator was demonstrated.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.60 | 60 | Science Citation Index Science Citation Index Expanded | Not |
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